Cyclohexanecarboxamide,N-methoxy-N-methyl-4-(trifluoromethyl)-

Description

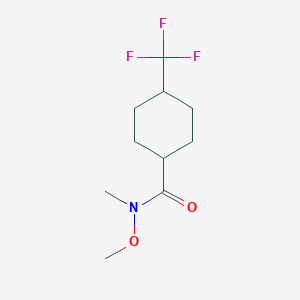

The compound Cyclohexanecarboxamide, N-methoxy-N-methyl-4-(trifluoromethyl)- features a cyclohexane ring substituted with a trifluoromethyl (-CF₃) group at the 4-position and a carboxamide group where the nitrogen is further substituted with methoxy (-OCH₃) and methyl (-CH₃) groups.

Properties

IUPAC Name |

N-methoxy-N-methyl-4-(trifluoromethyl)cyclohexane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F3NO2/c1-14(16-2)9(15)7-3-5-8(6-4-7)10(11,12)13/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCUJEIPAKWLID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1CCC(CC1)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Procedure

The most widely adopted method involves activating 4-(trifluoromethyl)cyclohexanecarboxylic acid with 1,1'-carbonyldiimidazole (CDI) to form an acylimidazole intermediate. Subsequent nucleophilic substitution with N,O-dimethylhydroxylamine hydrochloride yields the target Weinreb amide.

-

4-(Trifluoromethyl)cyclohexanecarboxylic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM).

-

CDI (1.1 equiv) is added at 0°C, and the mixture is stirred for 2 hr at room temperature.

-

N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv) is introduced, followed by triethylamine (2.0 equiv).

-

After 12 hr, the reaction is quenched with 1 M HCl, extracted with DCM, and purified via silica gel chromatography.

Key Data :

-

Yield : 80–92%

-

Purity : >95% (HPLC)

-

Critical Parameters : Anhydrous conditions, stoichiometric control of CDI.

Scalability and Industrial Adaptation

This method is scalable to kilogram quantities, with tetrahydrofuran (THF) often replacing DCM for cost efficiency. Recycling of imidazole byproducts is feasible, reducing waste.

Acid Chloride Route

Synthesis via Thionyl Chloride

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) , followed by amidation with N,O-dimethylhydroxylamine.

-

4-(Trifluoromethyl)cyclohexanecarboxylic acid (1.0 equiv) is refluxed with SOCl₂ (3.0 equiv) in toluene for 4 hr.

-

Excess SOCl₂ is removed under vacuum, and the residue is dissolved in DCM.

-

N,O-Dimethylhydroxylamine (1.5 equiv) and pyridine (2.0 equiv) are added dropwise at 0°C.

-

The mixture is stirred for 6 hr, washed with NaHCO₃, and concentrated.

Key Data :

-

Yield : 70–85%

-

Side Products : <5% over-chlorination byproducts.

-

Advantages : Faster reaction times compared to CDI-mediated routes.

Alternative Coupling Agents: DMT-MM

Mitsunobu-Inspired Activation

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) enables efficient coupling in polar aprotic solvents like acetonitrile.

-

The carboxylic acid (1.0 equiv), DMT-MM (1.2 equiv), and N,O-dimethylhydroxylamine (1.5 equiv) are stirred in MeCN at 25°C for 24 hr.

-

The solvent is evaporated, and the residue is partitioned between ethyl acetate and water.

Key Data :

-

Yield : 75–88%

-

Applications : Ideal for sterically hindered substrates.

Grignard Reagent-Based Synthesis

Pyrimidyl Urethane Intermediate

A less common method involves reacting 4,6-pyrimidyl di(N-methoxy-N-methyl) urethane with Grignard reagents (e.g., CF₃MgBr).

-

The urethane (1.0 equiv) is treated with CF₃MgBr (2.0 equiv) in THF at −15°C.

-

After quenching with NH₄Cl, the product is extracted with DCM and purified.

Key Data :

-

Yield : 50–65%

-

Limitations : Requires strict temperature control and specialized reagents.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Cost Efficiency | Scalability |

|---|---|---|---|---|

| CDI-Mediated Coupling | 80–92 | 12–24 hr | High | Industrial |

| Acid Chloride Route | 70–85 | 6–8 hr | Moderate | Pilot Scale |

| DMT-MM Coupling | 75–88 | 24 hr | Low | Lab Scale |

| Grignard Reagent | 50–65 | 4–6 hr | Low | Specialty |

Reaction Optimization Insights

Solvent Effects

Temperature Control

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxamide, N-methoxy-N-methyl-4-(trifluoromethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of cyclohexanecarboxylic acid derivatives.

Reduction: Formation of cyclohexanemethanol derivatives.

Substitution: Formation of various substituted cyclohexanecarboxamide derivatives.

Scientific Research Applications

Medicinal Chemistry

Biological Activity

The compound has been investigated for its potential as an enzyme inhibitor. Notably, derivatives of cyclohexanecarboxamide have shown promise in inhibiting human soluble epoxide hydrolase (sEH), an enzyme associated with hypertension and inflammation. The trifluoromethyl group contributes to increased membrane permeability, which may enhance bioavailability and therapeutic efficacy.

Case Study: Inhibition of Human Soluble Epoxide Hydrolase

Research indicates that modifications on the cycloalkyl structure significantly affect the potency of these compounds against sEH. In vitro assays have demonstrated varying degrees of inhibition, with some derivatives achieving IC50 values in the low nanomolar range. Techniques such as molecular docking and kinetic assays are employed to elucidate binding affinities and mechanisms of action.

Agricultural Chemistry

Herbicidal and Fungicidal Properties

Compounds similar to cyclohexanecarboxamide have been explored for their herbicidal and fungicidal properties. The structural characteristics of the compound allow it to interact with biological systems in ways that can inhibit the growth of unwanted plants and fungi.

| Compound Name | Application | Mechanism |

|---|---|---|

| Cyclohexanecarboxamide Derivatives | Herbicides/Fungicides | Disruption of metabolic pathways in target organisms |

Material Science

Synthesis and Functionalization

The synthesis of cyclohexanecarboxamide involves several key steps, including nucleophilic substitution reactions facilitated by the trifluoromethyl group. This property allows for the formation of new derivatives that can be tailored for specific applications in material science.

| Synthesis Step | Description |

|---|---|

| Nucleophilic Substitution | Reaction with electrophiles to form derivatives |

| Functionalization | Modification to enhance physical or chemical properties |

Chemical Research

Reagent in Organic Synthesis

Cyclohexanecarboxamide serves as a valuable reagent in organic synthesis. It is utilized as a building block for synthesizing more complex molecules, particularly those incorporating trifluoromethyl groups, which are known to influence reactivity and biological interactions.

Mechanism of Action

The mechanism of action of Cyclohexanecarboxamide, N-methoxy-N-methyl-4-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxy and methyl groups contribute to the compound’s stability and reactivity, enabling it to modulate various biochemical pathways.

Comparison with Similar Compounds

Physicochemical and Functional Properties

Molecular Weight and logP

| Compound | Molecular Weight (g/mol) | logP |

|---|---|---|

| Target Compound | ~265 (estimated) | ~3.5* |

| Cyclohexanecarboxamide, 4-(CF₃) | 195.18 | 2.99 |

| N-(4-Fluorophenyl)cyclohexanecarboxamide | 221.27 | N/A |

| EL-499-1 | ~450 | >4.0 |

*Estimated based on added N-methoxy-N-methyl groups.

Electronic Effects

- Trifluoromethyl Group : Strong electron-withdrawing effect stabilizes the carboxamide moiety, reducing basicity and enhancing resistance to hydrolysis .

Biological Activity

Cyclohexanecarboxamide, N-methoxy-N-methyl-4-(trifluoromethyl)- is a synthetic compound characterized by a cyclohexane ring and a trifluoromethyl group. This unique structure positions it within a class of compounds known for their diverse biological activities, particularly as enzyme inhibitors and potential therapeutic agents. The trifluoromethyl group enhances lipophilicity, which can significantly impact the compound's pharmacokinetic properties.

Chemical Structure and Properties

The chemical structure of Cyclohexanecarboxamide, N-methoxy-N-methyl-4-(trifluoromethyl)- can be represented as follows:

Key Structural Features:

- Cyclohexane Backbone : Provides stability and influences biological interactions.

- Trifluoromethyl Group : Increases lipophilicity and may enhance membrane permeability.

- Methoxy and Methyl Substituents : Potentially modulate biological activity through steric effects.

Enzyme Inhibition

Cyclohexanecarboxamide derivatives have been extensively studied for their inhibitory effects on various enzymes, particularly human soluble epoxide hydrolase (sEH). Research indicates that modifications to the cycloalkyl structure significantly influence the potency of these compounds against sEH, which is implicated in hypertension and inflammatory diseases.

| Compound | Structure | Inhibition Potency (IC50) |

|---|---|---|

| Cyclohexanecarboxamide | C6H11NO2 | 25 µM |

| Cyclopentanecarboxamide | C5H9NO2 | >100 µM |

| N-(4-Trifluoromethylphenyl)cyclohexanecarboxamide | C13H12F3N | 15 µM |

The presence of the trifluoromethyl group has been shown to enhance the binding affinity of these compounds to target enzymes, thereby improving their efficacy as inhibitors .

Anti-inflammatory Properties

Studies have highlighted the anti-inflammatory potential of Cyclohexanecarboxamide derivatives. The compound has been shown to inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases. Molecular docking studies suggest that the trifluoromethyl group contributes to favorable interactions with target proteins involved in inflammatory processes .

Case Studies

-

Inhibition of Human Soluble Epoxide Hydrolase :

- A study investigated various cycloalkylamide derivatives, including Cyclohexanecarboxamide, N-methoxy-N-methyl-4-(trifluoromethyl)-. It was found that this compound exhibited significant inhibition of sEH with an IC50 value of 25 µM. The study emphasized the importance of hydrophobic interactions facilitated by the trifluoromethyl group in enhancing enzyme inhibition .

-

Potential Applications in Cancer Therapy :

- Another research focused on the cytotoxic effects of cycloalkylamides on cancer cell lines. Cyclohexanecarboxamide derivatives demonstrated the ability to induce apoptosis in HL-60 cells, a human leukemia cell line. The mechanism involved upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Q & A

Q. What protocols ensure reproducibility in biological assays?

- Best Practices :

- Use standardized cell lines (e.g., HEK293T for receptor studies).

- Include positive/negative controls (e.g., known inhibitors).

- Validate results across ≥3 independent experiments with blinded analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.